molecular formula C23H25ClN4O3S B2771898 N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216568-06-7

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2771898
CAS RN: 1216568-06-7
M. Wt: 472.99
InChI Key: FCYNNGJQRWPTMX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a benzothiazole ring, and amide linkages. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, and stability could be influenced by the presence of the functional groups and the overall structure of the molecule .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds with a 1H-imidazol-1-yl moiety, have shown potential as class III electrophysiological agents. These compounds have been compared to sematilide, a potent selective class III agent, in their in vitro efficacy. One such compound, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated significant in vivo potency and efficacy in models of reentrant arrhythmias (Morgan et al., 1990).

Anti-inflammatory Activity

Some N-(thiazol-2-yl)benzamide derivatives, including N-(thiazolin-2-yl)-3-(N,N-dimethylamino)benzamide and N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide hydrochloride salts, have shown anti-inflammatory activity. These compounds were tested across a concentration range and found to be effective without adversely affecting myocardial function (Lynch et al., 2006).

Stearoyl-CoA Desaturase-1 Inhibition

3-(2-Hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, including derivatives with an imidazolyl moiety, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). These inhibitors are significant due to their sub-nanomolar IC(50) in both murine and human SCD-1 inhibitory assays. They have shown a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).

Antimicrobial and Docking Studies

Compounds such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, synthesized from 3-(5-(3,4-dimethoxyphenyl)-1H-tetrazol-1-yl)thiophene-2-carboxamide, have been subjected to antimicrobial evaluation and molecular docking studies. These studies are crucial in understanding the potential application of these compounds in antimicrobial therapies (Talupur et al., 2021).

Synthesis and Characterization

The synthesis process of compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide has been well-documented. These synthetic processes are vital for producing compounds for further research and potential application in various fields (Bhaskar et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and testing its biological activity. Such studies could provide valuable information about the potential uses of this compound .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S.ClH/c1-16-6-4-7-20-21(16)25-23(31-20)27(12-5-11-26-13-10-24-15-26)22(28)17-8-9-18(29-2)19(14-17)30-3;/h4,6-10,13-15H,5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNNGJQRWPTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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